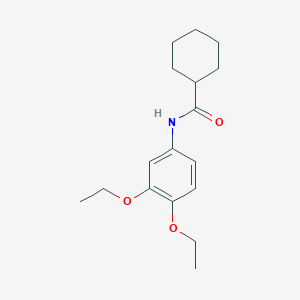![molecular formula C21H30N2O3 B3509156 2-(4-hydroxy-3-methoxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B3509156.png)
2-(4-hydroxy-3-methoxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Descripción general
Descripción
Compounds with the phenolic group (hydroxyphenyl) and methoxy group (methoxyphenyl) are common in nature, often found in plants . They can exhibit a variety of biological activities, including antioxidant activity .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions, reduction reactions, and various other organic reactions . For example, a compound with a 2-methoxyphenol moiety core structure was synthesized through a Knoevenagel-like reaction followed by reduction .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including 1H NMR, 13C NMR, and Fourier-transform infrared (FT-IR) spectroscopy .Chemical Reactions Analysis
These compounds can participate in a variety of organic reactions, such as esterification, acylation, and etherification .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and boiling point, can be determined using various analytical techniques .Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-4-8-20-11-22-13-21(9-5-2,19(20)25)14-23(12-20)18(22)15-6-7-16(24)17(10-15)26-3/h6-7,10,18,24H,4-5,8-9,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSYWSIMNBUDGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC(=C(C=C4)O)OC)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1'-cyclopentan]-2-yl)phenol](/img/structure/B3509076.png)
![N-(2-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]AMINO}-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL)CYCLOHEXANECARBOXAMIDE](/img/structure/B3509083.png)
![N-(3,5-dimethylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3509091.png)
![2-(5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B3509095.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B3509101.png)

![benzyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B3509133.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3509134.png)
![6-benzyl-5-methyl-2-[(3-nitrobenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3509135.png)

![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3509144.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3509168.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3509169.png)
